methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a sulfamoyl phenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of the thiophene ring, the cyclopentyl group, and the sulfamoyl phenyl carbamate moiety. Common synthetic methods include:
Formation of Thiophene Ring: Thiophene derivatives are often synthesized through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through cyclization reactions or by using cyclopentyl-containing starting materials.
Sulfamoyl Phenyl Carbamate Formation: This step involves the reaction of a phenyl carbamate with a sulfamoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Cyclopentyl Derivatives: Compounds with cyclopentyl groups are often used in medicinal chemistry for their unique structural properties.
Sulfamoyl Phenyl Carbamates: Similar compounds include various sulfonamide-based drugs that are used as antibiotics or enzyme inhibitors.
Uniqueness
Methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate is unique due to its combination of a thiophene ring, a cyclopentyl group, and a sulfamoyl phenyl carbamate moiety. This unique structure imparts specific chemical and biological properties that are not found in other compounds with similar functional groups.
Properties
IUPAC Name |
methyl N-[4-[(1-thiophen-3-ylcyclopentyl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-17(21)20-15-4-6-16(7-5-15)26(22,23)19-13-18(9-2-3-10-18)14-8-11-25-12-14/h4-8,11-12,19H,2-3,9-10,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJFKEFHYDNXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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